molecular formula C24H32N4O3S B2562886 N-(4-ethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 898460-74-7

N-(4-ethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No. B2562886
CAS RN: 898460-74-7
M. Wt: 456.61
InChI Key: DVBXVODHCCUTIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-ethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide” is a complex organic compound. It contains a morpholinoethyl group, a hexahydroquinazolinyl group, and a thioacetamide group attached to an ethylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The hexahydroquinazolinyl group would form a bicyclic ring system, while the morpholinoethyl and thioacetamide groups would add additional complexity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of several different functional groups could allow for a variety of reactions to occur .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, its solubility would be influenced by the presence of polar groups, while its stability could be affected by the presence of reactive groups .

Scientific Research Applications

Antifungal Applications

One significant area of application for derivatives of the compound involves antifungal activities. Specifically, derivatives have been identified as effective against Candida species and show promising in vitro activity against various fungi species, including molds and dermatophytes. This indicates a potential for developing broad-spectrum antifungal agents from this class of compounds (Bardiot et al., 2015).

Anticancer Applications

The compound's derivatives have shown potent cytotoxic activity against human cancer cell lines, including cervical, lung adenocarcinoma, and breast cancer cells. Their ability to inhibit VEGFR-2 and EGFR tyrosine kinases positions them as effective anti-cancer agents, offering a pathway to novel cancer therapies (Riadi et al., 2021).

Enzyme Inhibitory Potential

Derivatives have demonstrated enzyme inhibitory potentials, indicating their utility in the design of inhibitors for acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, and α-glucosidase. Such inhibitory activities suggest the compounds' potential application in treating diseases like Alzheimer's, diabetes, and certain infections (Riaz et al., 2020).

Antimicrobial and Hemolytic Activity

The compound's derivatives have also been investigated for antimicrobial and hemolytic activities. They exhibit activity against a range of microbial species with variable potency, suggesting their potential application in developing new antimicrobial agents with lower cytotoxicity (Gul et al., 2017).

Structural and Molecular Studies

Research has extended into the synthesis and structural characterization of derivatives, with some studies focusing on their crystal structures and molecular docking analyses. These studies contribute to understanding the compound's interactions at the molecular level, aiding in the design of more effective derivatives for various applications (Galushchinskiy et al., 2017).

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. It could potentially interact with biological targets in a variety of ways due to its complex structure .

properties

IUPAC Name

N-(4-ethylphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3S/c1-2-18-7-9-19(10-8-18)25-22(29)17-32-23-20-5-3-4-6-21(20)28(24(30)26-23)12-11-27-13-15-31-16-14-27/h7-10H,2-6,11-17H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBXVODHCCUTIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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